molecular formula C16H24N8O2S B6981168 4-(3-ethyl-1,2,4-thiadiazol-5-yl)-N-[[3-(oxolan-2-yl)-1H-1,2,4-triazol-5-yl]methyl]piperazine-1-carboxamide

4-(3-ethyl-1,2,4-thiadiazol-5-yl)-N-[[3-(oxolan-2-yl)-1H-1,2,4-triazol-5-yl]methyl]piperazine-1-carboxamide

Cat. No.: B6981168
M. Wt: 392.5 g/mol
InChI Key: XQJBSRWSLXOESG-UHFFFAOYSA-N
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Description

4-(3-ethyl-1,2,4-thiadiazol-5-yl)-N-[[3-(oxolan-2-yl)-1H-1,2,4-triazol-5-yl]methyl]piperazine-1-carboxamide is a complex organic compound that features a thiadiazole ring, a triazole ring, and a piperazine ring

Properties

IUPAC Name

4-(3-ethyl-1,2,4-thiadiazol-5-yl)-N-[[3-(oxolan-2-yl)-1H-1,2,4-triazol-5-yl]methyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N8O2S/c1-2-12-19-16(27-22-12)24-7-5-23(6-8-24)15(25)17-10-13-18-14(21-20-13)11-4-3-9-26-11/h11H,2-10H2,1H3,(H,17,25)(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQJBSRWSLXOESG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NSC(=N1)N2CCN(CC2)C(=O)NCC3=NC(=NN3)C4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N8O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-ethyl-1,2,4-thiadiazol-5-yl)-N-[[3-(oxolan-2-yl)-1H-1,2,4-triazol-5-yl]methyl]piperazine-1-carboxamide typically involves multiple steps, starting with the preparation of the thiadiazole and triazole intermediates. These intermediates are then coupled with piperazine derivatives under specific reaction conditions. Common reagents used in these reactions include potassium tert-butylate, tetrahydrofuran, and methyl iodide .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

4-(3-ethyl-1,2,4-thiadiazol-5-yl)-N-[[3-(oxolan-2-yl)-1H-1,2,4-triazol-5-yl]methyl]piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include potassium carbonate, dimethylformamide (DMF), and primary amines or morpholine . The reaction conditions often involve specific temperatures and solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with potassium tert-butylate in tetrahydrofuran in the presence of methyl iodide can lead to the formation of 4-methylsulfanylethynylfuran derivatives .

Scientific Research Applications

4-(3-ethyl-1,2,4-thiadiazol-5-yl)-N-[[3-(oxolan-2-yl)-1H-1,2,4-triazol-5-yl]methyl]piperazine-1-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of biological pathways and interactions.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3-ethyl-1,2,4-thiadiazol-5-yl)-N-[[3-(oxolan-2-yl)-1H-1,2,4-triazol-5-yl]methyl]piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The thiadiazole and triazole rings can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-ethyl-1,2,4-thiadiazol-5-yl)-N-[[3-(oxolan-2-yl)-1H-1,2,4-triazol-5-yl]methyl]piperazine-1-carboxamide is unique due to its combination of thiadiazole, triazole, and piperazine rings, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

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